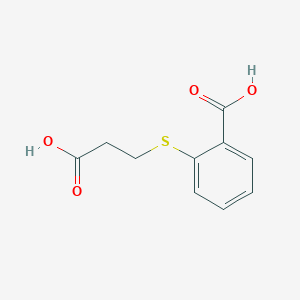

2-(2-Carboxyethylsulfanyl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Solar Energy Conversion

2-(2-Carboxyethylsulfanyl)benzoic acid: can be used to functionalize inorganic semiconductors like SnO2 . This functionalization facilitates interfacial charge-transfer transitions (ICTTs), which are crucial for solar energy conversion applications. The presence of benzoic acid derivatives on the surface of SnO2 nanoparticles enables the absorption of visible light and promotes photoinduced charge separation, enhancing the efficiency of photovoltaic devices .

Chemical Sensing

The same ICTT mechanism that aids in solar energy conversion also has implications in chemical sensing. The functionalized SnO2 nanoparticles with benzoic acid derivatives can be used to detect various chemicals due to the unique functions of visible-light absorption. This could lead to the development of new, more sensitive chemical sensors .

Trypanocidal Activity

Benzoic acid derivatives, including those similar to 2-(2-Carboxyethylsulfanyl)benzoic acid, have shown potential as inhibitors of the enzyme trans-sialidase. This enzyme is a target for anti-Chagas drugs, and the inhibition of trans-sialidase can lead to potent trypanocidal activity, which is crucial for treating Chagas disease .

Orientations Futures

The future directions for research on 2-(2-Carboxyethylsulfanyl)benzoic acid and similar compounds could involve the development of novel antidiabetic agents . This is based on a study where compounds having benzoic acid as the acidic head exhibited potent anti-diabetic activity . Additionally, understanding the interactions of substrates/products with macromolecular reversible enzymes in different reaction directions could provide a path for engineering decarboxylases with higher carboxylation efficiency .

Propriétés

IUPAC Name |

2-(2-carboxyethylsulfanyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4S/c11-9(12)5-6-15-8-4-2-1-3-7(8)10(13)14/h1-4H,5-6H2,(H,11,12)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDKGQQDWNLMZND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)SCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20352412 |

Source

|

| Record name | 2-(2-carboxyethylsulfanyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

41907-42-0 |

Source

|

| Record name | 2-(2-carboxyethylsulfanyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![n-[(Benzyloxy)carbonyl]glycylserine](/img/structure/B1331212.png)

![3-[(4-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1331222.png)